JWH 250-d11

Übersicht

Beschreibung

JWH 250-d11: is a synthetic cannabinoid, specifically a deuterated analog of JWH-250. It belongs to the phenylacetylindole family and acts as a cannabinoid agonist at both the CB1 and CB2 receptors . The compound is used primarily in scientific research to study the endocannabinoid system and the effects of synthetic cannabinoids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of JWH 250-d11 involves the introduction of deuterium atoms into the JWH-250 molecule. This is typically achieved through a multi-step synthetic route that includes:

Formation of the indole core: The indole core is synthesized through a Fischer indole synthesis or other suitable methods.

Attachment of the phenylacetyl group: The phenylacetyl group is introduced via Friedel-Crafts acylation.

Deuteration: Deuterium atoms are introduced using deuterated reagents under specific reaction conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk synthesis of intermediates: Large-scale synthesis of the indole core and phenylacetyl intermediates.

Deuteration: Use of deuterated reagents in large quantities to achieve the desired level of deuteration.

Purification: The final product is purified using techniques such as chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions: JWH 250-d11 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the indole nitrogen or the phenylacetyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or halides under appropriate conditions.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indoles or phenylacetyl derivatives.

Wissenschaftliche Forschungsanwendungen

JWH 250-d11 is used in various scientific research applications, including:

Chemistry: Studying the structure-activity relationship of synthetic cannabinoids.

Biology: Investigating the interaction of synthetic cannabinoids with the endocannabinoid system.

Medicine: Exploring potential therapeutic applications of synthetic cannabinoids in pain management and neurological disorders.

Industry: Developing analytical methods for detecting synthetic cannabinoids in biological samples

Wirkmechanismus

JWH 250-d11 exerts its effects by acting as an agonist at the CB1 and CB2 receptors. It binds to these receptors with high affinity, leading to the activation of downstream signaling pathways. This results in various physiological effects, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release .

Vergleich Mit ähnlichen Verbindungen

JWH-018: Another synthetic cannabinoid with a naphthalene ring instead of the 2’-methoxy-phenylacetyl group.

JWH-073: Similar structure but with a different alkyl chain length.

Uniqueness: JWH 250-d11 is unique due to its deuterated nature, which makes it useful in isotopic labeling studies. The presence of deuterium atoms can influence the metabolic stability and pharmacokinetics of the compound, making it valuable for research purposes .

Biologische Aktivität

JWH 250-d11 is a synthetic cannabinoid, specifically a deuterated analog of JWH-250, belonging to the phenylacetylindole family. This compound acts as a potent agonist at both the CB1 and CB2 cannabinoid receptors, which are part of the endocannabinoid system involved in various physiological processes. The introduction of deuterium atoms in this compound enhances its metabolic stability and pharmacokinetics, making it valuable for research applications, particularly in studying the structure-activity relationship of synthetic cannabinoids.

Chemical Structure and Properties

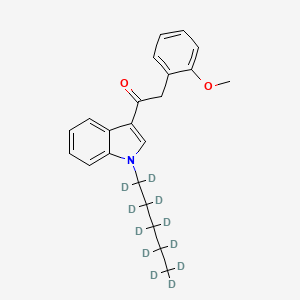

- IUPAC Name: 1-pentyl-3-(2-methoxyphenylacetyl)indole-d11

- CAS Number: 1346598-78-4

- Molecular Formula: C22H25D11NO2

- Molar Mass: Approximately 346.5 g/mol

The presence of deuterium affects the compound's behavior in biological systems, allowing for more precise tracking in metabolic studies.

This compound exhibits high affinity for CB1 and CB2 receptors, with reported Ki values of approximately 11 nM at CB1 and 33 nM at CB2 . The activation of these receptors leads to various physiological effects, including:

- Analgesia: Pain relief through modulation of pain pathways.

- Anti-inflammatory Effects: Reduction of inflammation via immune modulation.

- Neuromodulation: Influences neurotransmitter release, affecting mood and cognition.

Comparative Binding Affinity

| Compound | CB1 Ki (nM) | CB2 Ki (nM) |

|---|---|---|

| This compound | 11 | 33 |

| JWH-018 | 3.5 | 20 |

| JWH-073 | 12 | 35 |

This table illustrates that while this compound has significant binding affinity, other compounds like JWH-018 may exhibit stronger interactions with the CB1 receptor.

In Vivo Studies

Research has shown that this compound induces several notable effects in animal models:

- Hypothermia: Administration leads to a marked decrease in body temperature.

- Increased Pain Threshold: Subjects exhibit heightened tolerance to painful stimuli .

- Behavioral Changes: Effects include reduced motor activity, catalepsy, and altered sensorimotor responses.

A study involving male CD-1 mice demonstrated that both JWH 250 and its analogs could stimulate dopamine release in the nucleus accumbens, suggesting potential for abuse due to their psychoactive properties .

Case Studies

In a series of case studies focusing on synthetic cannabinoid intoxications, JWH compounds were frequently implicated. Symptoms reported included severe agitation, hallucinations, and cardiovascular complications. These findings emphasize the need for careful monitoring and regulation of synthetic cannabinoids like this compound.

Analytical Methods for Detection

Due to the increasing prevalence of synthetic cannabinoids in illicit markets, reliable detection methods are crucial. Recent advancements include:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A validated method allows simultaneous quantification of multiple synthetic cannabinoids including this compound in biological samples .

- Gas Chromatography-Mass Spectrometry (GC-MS): Utilized for initial target analysis of synthetic cannabinoids in consumer products .

Detection Limits

| Method | Analyte | LOD (ng/mL) | LOQ (ng/mL) | Mean Recovery (%) |

|---|---|---|---|---|

| LC-MS/MS | This compound | 0.30 | 0.50 | 81.5 |

| GC-MS | This compound | 0.70 | 1.00 | 83.9 |

Eigenschaften

IUPAC Name |

2-(2-methoxyphenyl)-1-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c1-3-4-9-14-23-16-19(18-11-6-7-12-20(18)23)21(24)15-17-10-5-8-13-22(17)25-2/h5-8,10-13,16H,3-4,9,14-15H2,1-2H3/i1D3,3D2,4D2,9D2,14D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLSJIQJQKDDCM-RYFBRYQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C=C(C2=CC=CC=C21)C(=O)CC3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857901 | |

| Record name | 2-(2-Methoxyphenyl)-1-[1-(~2~H_11_)pentyl-1H-indol-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346598-78-4 | |

| Record name | 2-(2-Methoxyphenyl)-1-[1-(~2~H_11_)pentyl-1H-indol-3-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.